2,4,6-trimethyl-2,3-dihydrofuro[2,3-b]quinoline
Overview
Description
2,4,6-trimethyl-2,3-dihydrofuro[2,3-b]quinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its fused ring structure, which includes a furan ring and a quinoline moiety The presence of three methyl groups at positions 2, 4, and 6 enhances its chemical stability and reactivity
Scientific Research Applications
2,4,6-trimethyl-2,3-dihydrofuro[2,3-b]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential use as therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-2,3-dihydrofuro[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6-trimethylquinoline with a suitable furan derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-2,3-dihydrofuro[2,3-b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline moiety into a dihydroquinoline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as refluxing in organic solvents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with functional groups such as hydroxyl, amino, and alkyl groups. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-2,3-dihydrofuro[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrofuro[2,3-b]quinoline: Lacks the methyl groups at positions 2, 4, and 6.
2,4,6-trimethylquinoline: Does not have the fused furan ring.
2,4,6-trimethyl-1,2-dihydroquinoline: Lacks the furan ring and has a different hydrogenation state.
Uniqueness
2,4,6-trimethyl-2,3-dihydrofuro[2,3-b]quinoline is unique due to its fused ring structure and the presence of three methyl groups, which enhance its chemical stability and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2,4,6-trimethyl-2,3-dihydrofuro[2,3-b]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-8-4-5-13-11(6-8)10(3)12-7-9(2)16-14(12)15-13/h4-6,9H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMHHJNVTDVBHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)N=C3C=CC(=CC3=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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